molecular formula C21H24F3N3 B11444896 1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane

1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane

Cat. No.: B11444896
M. Wt: 375.4 g/mol
InChI Key: SEKNINHWSQVEEJ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyrimidine ring: This step involves the reaction of the bicyclic core with a pyrimidine derivative under conditions that promote nucleophilic substitution.

    Addition of the trifluoromethyl group: This is often done using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding reduced bicyclic compound.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-6-[4-phenylpyrimidin-2-yl]-6-azabicyclo[3.2.1]octane: Lacks the trifluoromethyl group, which may result in different biological activity.

    1,3,3-Trimethyl-6-[4-(trifluoromethyl)phenyl]-6-azabicyclo[3.2.1]octane: Lacks the pyrimidine ring, which may affect its chemical reactivity and applications.

Uniqueness

1,3,3-Trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic structure, trifluoromethyl group, and pyrimidine ring. This combination imparts specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C21H24F3N3

Molecular Weight

375.4 g/mol

IUPAC Name

1,3,3-trimethyl-6-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H24F3N3/c1-19(2)10-15-11-20(3,12-19)13-27(15)18-25-16(14-7-5-4-6-8-14)9-17(26-18)21(22,23)24/h4-9,15H,10-13H2,1-3H3

InChI Key

SEKNINHWSQVEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C)C

Origin of Product

United States

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